molecular formula C12H10N2O3S B5682826 N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B5682826
M. Wt: 262.29 g/mol
InChI Key: UAWSKUQDCFKEEM-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide typically involves the condensation of 2-methyl-5-nitroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties are linked to the inhibition of specific kinases and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-aminophenyl)thiophene-2-carboxamide
  • N-(2-methyl-5-bromophenyl)thiophene-2-carboxamide
  • N-(2-methyl-5-sulfonylphenyl)thiophene-2-carboxamide

Uniqueness

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to its analogs .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWSKUQDCFKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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